molecular formula C5H9O5P B1330053 4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide CAS No. 5301-78-0

4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide

Cat. No. B1330053
CAS RN: 5301-78-0
M. Wt: 180.1 g/mol
InChI Key: YASRHLDAFCMIPB-UHFFFAOYSA-N
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Patent
US05237085

Procedure details

In a 250 mL four-necked reaction flask fitted with a mechanical stirrer, pot thermometer, addition funnel, and condenser with gas outlet were placed 42.5 g (0.313 mole) of pentaerythritol and 150 mL of PHOSFLEX 41P brand of isopropylated triphenyl phosphate under nitrogen. The mixture was stirred and heated at 95° C. as 49.2 g (0.321 mole) of phosphorus oxychloride was added dropwise over five hours. The resulting white slurry was heated to 100° C. with a nitrogen gas sparge for eight hours to remove HCl. The mixture was cooled to 50° C. and filtered. The solid was washed three times with 40 mL of hexane and dried at 100° C./2 mm Hg for sixteen hours to give 42.3 g (71.2% yield) of crude pentaerythritol phosphate alcohol (2,6,7-trioxa- 1-phosphabicyclo [2.2.2]octane-4-methanol-1-oxide). The product had a 31P NMR resonance at -6.0 ppm in d6 -DMSO.
Quantity
42.5 g
Type
reactant
Reaction Step One
[Compound]
Name
isopropylated triphenyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.2 g
Type
reactant
Reaction Step Three
Name
PHOSFLEX 41P
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[P:10](Cl)(Cl)(Cl)=[O:11]>CC(C1C=CC(OP(OC2C=CC=CC=2)(OC2C=CC=CC=2)=O)=CC=1)C.CC(C1C=CC=C(OP(OC2C=CC=CC=2)(OC2C=CC=CC=2)=O)C=1)C.CC(C1C(OP(OC2C=CC=CC=2)(OC2C=CC=CC=2)=O)=CC=CC=1)C>[CH2:4]1[O:5][P:10]2([O:7][CH2:6][C:3]1([CH2:8][OH:9])[CH2:2][O:1]2)=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
42.5 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Two
Name
isopropylated triphenyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
49.2 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
PHOSFLEX 41P
Quantity
150 mL
Type
solvent
Smiles
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL four-necked reaction flask fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
pot thermometer, addition funnel, and condenser with gas outlet
ADDITION
Type
ADDITION
Details
was added dropwise over five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
sparge for eight hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
to remove HCl
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 50° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed three times with 40 mL of hexane
CUSTOM
Type
CUSTOM
Details
dried at 100° C./2 mm Hg for sixteen hours

Outcomes

Product
Name
Type
product
Smiles
C1C2(COP(=O)(O1)OC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 42.3 g
YIELD: PERCENTYIELD 71.2%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.